molecular formula C12H15ClN2O2 B4395792 N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide

N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide

Cat. No. B4395792
M. Wt: 254.71 g/mol
InChI Key: CZCVDGIFKULWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide, commonly known as ACR16, is a chemical compound that belongs to the class of N-acylpropylamines. It has been extensively studied for its potential applications in the field of neuroscience, particularly for its ability to modulate the activity of certain neurotransmitter receptors.

Scientific Research Applications

ACR16 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. ACR16 has been studied for its potential applications in the treatment of several neurological disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

ACR16 acts as a partial agonist at dopamine D2, serotonin 5-HT1A, and norepinephrine α2C receptors. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is believed to be responsible for its therapeutic effects in the treatment of schizophrenia and depression. ACR16 also modulates the activity of several other neurotransmitter systems, including glutamate, GABA, and acetylcholine.
Biochemical and Physiological Effects:
ACR16 has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is believed to be responsible for its therapeutic effects in the treatment of schizophrenia and depression. ACR16 also modulates the activity of several other neurotransmitter systems, including glutamate, GABA, and acetylcholine. Additionally, ACR16 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

ACR16 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of neuroscience. However, there are also some limitations to using ACR16 in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, ACR16 has a relatively low affinity for its target receptors, which may make it less effective than other compounds that have higher affinities.

Future Directions

There are several future directions for research on ACR16. One potential area of research is the development of more potent and selective compounds that target the same neurotransmitter receptors as ACR16. Additionally, there is a need for more studies on the long-term effects of ACR16, particularly in the treatment of neurodegenerative disorders. Finally, there is a need for more studies on the safety and tolerability of ACR16, particularly in the context of long-term use.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-6-9(13)5-4-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCVDGIFKULWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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